molecular formula C21H18ClN5O3S B2415854 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 852373-27-4

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2415854
CAS No.: 852373-27-4
M. Wt: 455.92
InChI Key: IRDHKRADARYYCV-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring a triazolopyridazine core linked to a chlorophenyl group and a dimethoxyphenylacetamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves a multi-step process:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with chlorophenyl-substituted pyridazines under acidic or basic conditions.

    Thioether Formation: The triazolopyridazine intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the compound is coupled with 2,5-dimethoxyphenylacetic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogenation catalysts.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to intercalate DNA and inhibit cell proliferation.

    Pharmaceutical Research: Explored as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: Used in studies to understand its mechanism of action at the molecular level, including its interactions with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation and anticancer properties.

    1,2,4-Triazolo[4,3-c]quinazoline: Investigated for its potential as a PCAF inhibitor with anticancer activity.

    1,2,4-Triazolo[4,3-a]pyridine: Studied for its biological activities and synthetic versatility.

Uniqueness

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific structural features, such as the combination of a triazolopyridazine core with a chlorophenyl group and a dimethoxyphenylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-29-15-7-8-17(30-2)16(11-15)23-19(28)12-31-20-10-9-18-24-25-21(27(18)26-20)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDHKRADARYYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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